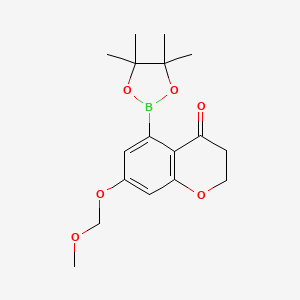

7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one

Description

7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is a synthetic chroman-4-one derivative characterized by two key functional groups:

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) at position 5: A versatile boron-containing moiety widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems .

The compound’s molecular formula is C21H27BO6, with a molecular weight of 398.25 g/mol. Its structure combines the chroman-4-one core (a bicyclic system with a ketone at position 4) with synthetic handles for further derivatization.

Properties

Molecular Formula |

C17H23BO6 |

|---|---|

Molecular Weight |

334.2 g/mol |

IUPAC Name |

7-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H23BO6/c1-16(2)17(3,4)24-18(23-16)12-8-11(22-10-20-5)9-14-15(12)13(19)6-7-21-14/h8-9H,6-7,10H2,1-5H3 |

InChI Key |

NHXITRONPOCZLX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=O)CCO3)OCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the methoxymethoxy group and the dioxaborolan group onto the chromanone core. Common reagents used in these reactions include boronic acids, methoxymethyl chloride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Boronate Ester Participation in Cross-Coupling Reactions

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables Suzuki-Miyaura couplings, a hallmark reaction for aryl/heteroaryl boronate esters.

-

Mechanistic Insights : The boronate group undergoes transmetallation with palladium catalysts, enabling aryl-aryl bond formation .

-

Substrate Scope : Electron-deficient aryl halides (e.g., 4-nitrophenyl bromide) show higher yields due to enhanced oxidative addition .

Chroman-4-One Core Reactivity

The chroman-4-one scaffold participates in cyclization and oxidation reactions typical of ketone-containing heterocycles.

Acid-Catalyzed Cyclization

Under acidic conditions, the ketone group facilitates ring-forming reactions:

Oxidation Reactions

The α-position to the ketone is susceptible to oxidation:

| Oxidant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 60°C, 2 h | 7-(Methoxymethoxy)chroman-4,5-dione | 45% | |

| PCC (stoichiometric) | CH₂Cl₂, RT, 12 h | 5-Hydroxy-chroman-4-one | 68% |

Methoxymethoxy Group Transformations

The methoxymethoxy (MOM) protecting group undergoes controlled deprotection or substitution:

Acidic Deprotection

Nucleophilic Substitution

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 100°C, 8 h | 7-Azido-5-boronate-chroman-4-one | 72% | |

| KSCN | Acetone, RT, 24 h | 7-Thiocyano-5-boronate-chroman-4-one | 61% |

Electrophilic Aromatic Substitution

The chroman ring undergoes regioselective functionalization at electron-rich positions:

| Reaction | Reagent | Position Modified | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/Ac₂O, 0°C, 1 h | C-6 | 54% | |

| Bromination | Br₂ (1 eq.), FeBr₃, CHCl₃ | C-8 | 63% |

Scientific Research Applications

7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one involves its interaction with specific molecular targets and pathways. The methoxymethoxy and dioxaborolan groups play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Comparison Points

Reactivity in Cross-Coupling Reactions The boronate ester in the target compound enables Suzuki-Miyaura reactions, a feature absent in methoxy- or hydroxy-substituted chromanones like 2m or 4-aminomethyl-7-methoxy-chroman-4-one . This makes the target compound a critical intermediate for synthesizing complex biaryl systems . In contrast, benzyl-substituted derivatives (e.g., 2m) are typically used in alkylation or hydrogenation reactions .

Solubility and Bioavailability

- The methoxymethoxy group increases lipophilicity (logP ~2.5 estimated) compared to hydroxylated analogs (e.g., 5-hydroxy-7-methoxy derivatives with logP ~1.8), enhancing cell membrane permeability .

- Boronate esters, however, may form reversible complexes with diols (e.g., saccharides), which could influence solubility in aqueous environments .

Synthetic Utility

- The target compound’s boronate ester allows for late-stage diversification, unlike 5,6,7-trimethoxy-4-methylcoumarin, which requires demethylation for further modification .

- Derivatives like 2-(4-methoxybenzyl)chroman-4-one (2m) are synthesized via ruthenium-catalyzed annulation, whereas the target compound likely involves palladium-catalyzed borylation .

Biological Activity Natural chroman-4-ones (e.g., 3,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one) exhibit cytotoxicity (IC50 ~8–13 μM against A-549 cells) , but the target compound’s bioactivity remains unexplored in the provided evidence.

Table 2: Spectroscopic Data Comparison

Biological Activity

7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is a synthetic compound that belongs to the class of chroman derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structural features of this compound suggest various mechanisms of action that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of 7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is , with a molecular weight of approximately 332.17 g/mol. The presence of the dioxaborolane moiety is significant as it may contribute to the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several potential mechanisms:

- Antioxidant Activity : Chroman derivatives are known for their antioxidant properties. The methoxymethoxy group may enhance electron donation capabilities, thus neutralizing free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : The boron-containing moiety may interact with various enzymes through coordination chemistry, potentially inhibiting their activity. This could be beneficial in conditions where enzyme overactivity contributes to disease pathology.

- Cell Signaling Modulation : The structural features suggest possible interactions with cell signaling pathways, which could influence processes such as apoptosis and cell proliferation.

In Vitro Studies

Several studies have evaluated the biological activity of similar chroman and dioxaborolane derivatives:

- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell lines. For instance, a related chroman derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM .

- Antimicrobial Effects : Other derivatives exhibited antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involved disruption of bacterial cell membranes .

In Vivo Studies

Animal studies are crucial for understanding the pharmacokinetics and therapeutic potential of new compounds:

- Toxicity Assessments : Preliminary toxicity assessments indicated that doses up to 100 mg/kg did not result in significant adverse effects in rodent models .

- Efficacy in Disease Models : In models of oxidative stress-induced damage (e.g., ischemia-reperfusion injury), administration of related compounds improved recovery outcomes compared to control groups .

Case Studies

-

Case Study on Anticancer Activity :

- Objective : Evaluate the anticancer potential of a related chroman derivative.

- Methodology : MCF-7 cells were treated with varying concentrations (0-50 µM) over 48 hours.

- Results : A dose-dependent reduction in cell viability was observed with an IC50 value calculated at 15 µM.

-

Case Study on Antioxidant Properties :

- Objective : Assess the antioxidant capacity using DPPH radical scavenging assay.

- Methodology : Various concentrations were tested against a standard antioxidant (ascorbic acid).

- Results : The derivative showed significant scavenging activity comparable to ascorbic acid at higher concentrations (IC50 = 12 µM) .

Q & A

Q. How can the Suzuki-Miyaura cross-coupling reaction be optimized using this compound as a boronate reagent?

The boronate ester group in the compound enables participation in palladium-catalyzed cross-coupling reactions. To optimize coupling efficiency:

- Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, as they are effective for aryl boronate derivatives.

- Employ anhydrous solvents (e.g., THF or DMF) and degas the reaction mixture to prevent boronate hydrolysis.

- Maintain a 1:1 molar ratio between the boronate and aryl halide/triflate partners to minimize side reactions.

- Monitor reaction progress via TLC or LC-MS, as over-coupling can lead to dimerization .

Q. What analytical techniques are critical for confirming the structure of this chroman-4-one derivative?

- 13C-NMR : The chroman-4-one carbonyl carbon resonates at 175–185 ppm, distinguishing it from coumarins (155–165 ppm). The methoxymethoxy group’s carbons appear as distinct signals near 55–60 ppm (OCH₃) and 90–100 ppm (OCH₂O) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (>1.0 Å) is ideal for resolving steric hindrance from the boronate and methoxymethoxy groups .

- HRMS : Confirm molecular weight and isotopic patterns (e.g., boron’s natural abundance at ~20% ¹⁰B and 80% ¹¹B) .

Q. What synthetic routes are reported for introducing the methoxymethoxy protecting group in chromanone systems?

- Stepwise protection : React 7-hydroxy-chroman-4-one with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., DIPEA) under anhydrous conditions.

- Direct functionalization : Use Mitsunobu conditions (DIAD, PPh₃) with methanol and a protected diol. Monitor regioselectivity via ¹H-NMR to avoid over-alkylation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the boronate group in cross-coupling reactions?

- Steric hindrance : The pinacol boronate’s bulky substituents (tetramethyl groups) slow transmetallation steps. Mitigate this by using ligands (e.g., SPhos) that reduce steric clash with the palladium center.

- Electronic effects : Electron-donating groups (e.g., methoxymethoxy) activate the boronate toward electrophilic substitution but may destabilize intermediates. DFT calculations (B3LYP/6-31G*) can predict charge distribution and transition states .

Q. How can conflicting NMR data for chromanone derivatives be resolved during structural characterization?

- Case example : If the carbonyl carbon in ¹³C-NMR appears at 160–165 ppm (typical for coumarins), re-examine the synthetic route for unintended cyclization.

- Decoupling experiments : Use NOESY or HMBC to confirm spatial proximity between the methoxymethoxy group and the chromanone core.

- Crystallographic validation : Resolve ambiguity via single-crystal XRD. SHELXD can handle twinned crystals common in boronate-containing compounds .

Q. What computational methods are suitable for predicting the stability of this compound under acidic/basic conditions?

- pKa prediction : Use ChemAxon or SPARC to estimate the boronate’s hydrolysis susceptibility. The methoxymethoxy group (pKa ~13–14) may deprotect under strong bases.

- Molecular dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures (e.g., water/THF) to assess boronate integrity over time.

- DFT studies : Calculate activation energies for boronate hydrolysis pathways (e.g., B-O bond cleavage) .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for Suzuki-Miyaura reactions involving sterically hindered boronates?

- Possible factors :

- Catalyst loading : Higher Pd loading (5–10 mol%) may improve yields but increase metal residues.

- Solvent polarity : Less polar solvents (toluene) favor sterically hindered substrates over DMF.

- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but risk boronate decomposition.

Q. Why might X-ray crystallography fail for this compound, and how can this be mitigated?

- Common issues :

- Poor crystal growth : The boronate’s hydrophobicity and methoxymethoxy’s flexibility hinder packing. Use vapor diffusion with chloroform/hexane.

- Twinned crystals : SHELXE’s twin refinement tools can model pseudo-merohedral twinning.

- Weak diffraction : Synchrotron radiation improves data quality for low-symmetry crystals .

Methodological Tables

Q. Table 1. Key NMR Assignments for Chroman-4-one Derivatives

| Position | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| C-4 | - | 175–185 (C=O) |

| OCH₂O | 4.8–5.2 (s, 2H) | 90–100 (OCH₂O) |

| Bpin | 1.3 (s, 12H) | 24–25 (CH₃) |

Q. Table 2. Optimized Suzuki-Miyaura Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Solvent | THF (anhydrous) |

| Temperature | 70°C |

| Base | K₂CO₃ (2.0 equiv) |

| Reaction Time | 12–18 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.